molecular formula C9H12O2 B6251537 2-acetyl-3-methylcyclohex-2-en-1-one CAS No. 499195-92-5

2-acetyl-3-methylcyclohex-2-en-1-one

Cat. No. B6251537
CAS RN: 499195-92-5
M. Wt: 152.2
InChI Key:
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Description

2-acetyl-3-methylcyclohex-2-en-1-one, also known as 2-acetyl-3-methylcyclohex-2-enone, is an organic compound belonging to the class of cyclic ketones. It is a colorless solid that is soluble in organic solvents and has a sweet odor. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry and biochemistry.

Scientific Research Applications

2-acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds. In medicinal chemistry, it has been used to synthesize compounds with potential therapeutic applications. In biochemistry, it has been used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one is not well understood, but it is thought to involve the formation of an enolate intermediate. This intermediate is then attacked by a nucleophile, such as a hydroxyl group, to form a new product.
Biochemical and Physiological Effects
2-acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450 and UDP-glucuronosyltransferase. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 2-acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized. It is also a relatively stable compound, making it ideal for use in long-term experiments. However, this compound can be toxic if not handled properly, and it can also be difficult to purify due to its low solubility in water.

Future Directions

The use of 2-acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one in scientific research has the potential to lead to many new discoveries. Possible future directions for research include the study of its potential therapeutic applications, its use in the synthesis of novel compounds, and its role in enzyme-catalyzed reactions and metabolic pathways. Additionally, further research could be done to explore its potential toxicity and its ability to interact with other compounds.

Synthesis Methods

2-acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one can be synthesized through several different methods. The most common method is a condensation reaction between 2-acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-enal and ethyl acetate in the presence of a base catalyst. Other methods for the synthesis of this compound include aldol condensation, Fischer esterification, and the Claisen-Schmidt condensation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-acetyl-3-methylcyclohex-2-en-1-one involves the condensation of 2-methylcyclohexanone with acetylacetone in the presence of a base.", "Starting Materials": [ "2-methylcyclohexanone", "Acetylacetone", "Base (such as sodium ethoxide or potassium tert-butoxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2-methylcyclohexanone and acetylacetone in a solvent", "Add a base to the solution and stir at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the product with a solvent such as ether or dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain the desired product" ] }

CAS RN

499195-92-5

Product Name

2-acetyl-3-methylcyclohex-2-en-1-one

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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